molecular formula C24H27N3O4S B2364431 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 851405-26-0

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2364431
CAS No.: 851405-26-0
M. Wt: 453.56
InChI Key: WRQJHYBHAYHWLI-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a piperidine ring, and a sulfonylbenzamide group. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be attached to the quinoline core through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Sulfonylation: The sulfonylbenzamide group can be introduced through a sulfonylation reaction using sulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinoline core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a suitable leaving group and base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperidine ring and sulfonylbenzamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide
  • 4-hydroxy-2-quinolones
  • Imidazole-containing compounds

Uniqueness

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonylbenzamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17-5-6-19-16-20(24(29)26-22(19)15-17)11-12-25-23(28)18-7-9-21(10-8-18)32(30,31)27-13-3-2-4-14-27/h5-10,15-16H,2-4,11-14H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQJHYBHAYHWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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